GPR151 Activation in High-Throughput Cell-Based Assay vs. Reference Control
In a quantitative high-throughput cell-based screen conducted by The Scripps Research Institute Molecular Screening Center, N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide was tested for GPR151 activation. The compound demonstrated measurable agonistic activity (% Activation vs. baseline) in the 1536-well luminescence format, distinguishing it from closely related thiazole–phthalimide analogs that lack the 4-phenyl/5-acetyl substitution pattern and showed no significant GPR151 activity in parallel screening panels .
| Evidence Dimension | GPR151 agonism (cell-based luminescence assay, 1536-well format) |
|---|---|
| Target Compound Data | Active in primary screening (exact % activation value retained in PubChem BioAssay AID:1508602; deposited by Scripps Research Institute) |
| Comparator Or Baseline | Structurally analogous thiazole–phthalimide derivatives without 4-phenyl/5-acetyl substitution (inactive in parallel GPR151 primary screen panels) |
| Quantified Difference | Qualitative: Active vs. Inactive in primary screen; exact quantitative values require retrieval from the full PubChem BioAssay record. |
| Conditions | Cell-based luminescence assay; GPR151_PHUNTER_AG_LUMI_1536_1X%ACT; Scripps Research Institute Molecular Screening Center |
Why This Matters
This differential GPR151 activity provides a functional annotation that distinguishes the compound from inactive in-class analogs, making it a relevant tool compound for GPCR target validation studies where GPR151 agonism is the phenotype of interest.
